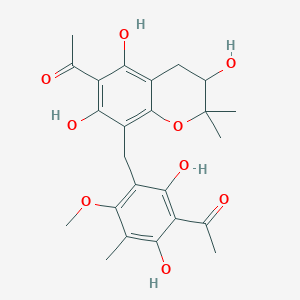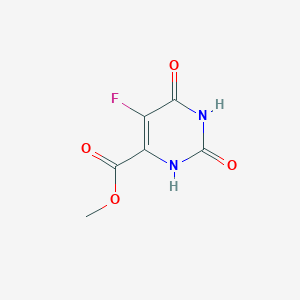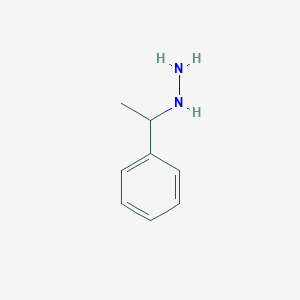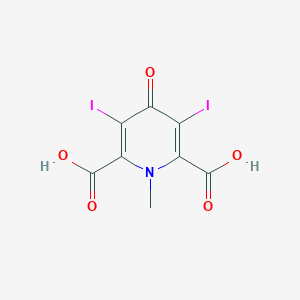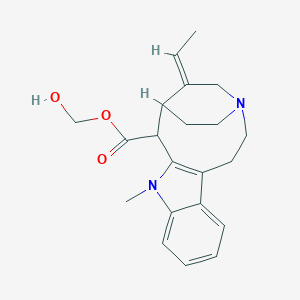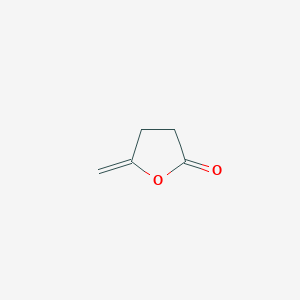
γ-亚甲基-γ-丁内酯
描述
Gamma-Methylene-gamma-butyrolactone: is an organic compound that belongs to the class of gamma-butyrolactones. It is characterized by a five-membered lactone ring with a methylene group attached to the gamma position. This compound is known for its diverse chemical reactivity and significant biological activities, making it a valuable subject of study in various scientific fields.
科学研究应用
Gamma-Methylene-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
Target of Action
Gamma-Methylene-Gamma-Butyrolactone, a derivative of gamma-butyrolactone, is a compound with significant biological activity . It has been found to interact with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.
Mode of Action
The mode of action of Gamma-Methylene-Gamma-Butyrolactone is primarily through its electrophilic properties. The alpha-methylene-gamma-butyrolactone ring can react as an electrophilic group with nucleophilic groups on the basic groups of some active sites in the organism . This interaction can lead to changes in the organism’s physiological processes.
Biochemical Pathways
Gamma-Methylene-Gamma-Butyrolactone is involved in several biochemical pathways. For instance, it has been found to have inhibitory activity on protein tyrosine phosphatase 1B (PTP1B), a therapeutic target of type 2 diabetes . Furthermore, gamma-butyrolactones are known to regulate antibiotic production and morphological differentiation in Streptomyces species .
Pharmacokinetics
Gamma-butyrolactone, a related compound, is known to be hygroscopic, colorless, and water-miscible . It is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
Result of Action
The result of Gamma-Methylene-Gamma-Butyrolactone’s action can vary depending on the specific targets and pathways it interacts with. For example, its inhibitory activity on PTP1B can potentially lead to therapeutic effects in the treatment of type 2 diabetes . Additionally, it has been found to have antifungal activity .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Gamma-Methylene-Gamma-Butyrolactone. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets . .
生化分析
Biochemical Properties
Gamma-Methylene-gamma-butyrolactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptor proteins, which in turn regulate the expression of target genes . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to significant changes in biochemical pathways.
Cellular Effects
Gamma-Methylene-gamma-butyrolactone influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial species, gamma-Methylene-gamma-butyrolactone regulates the production of antibiotics and morphological differentiation . This regulation is achieved through its interaction with cytoplasmic receptor proteins, which modulate the expression of genes involved in these processes.
Molecular Mechanism
The molecular mechanism of gamma-Methylene-gamma-butyrolactone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptor proteins, preventing them from binding to DNA targets . This inhibition leads to the activation of genes that are otherwise repressed, resulting in the production of secondary metabolites such as antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Methylene-gamma-butyrolactone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that gamma-Methylene-gamma-butyrolactone can maintain its activity over extended periods, although its effectiveness may diminish due to degradation . Long-term exposure to the compound has been observed to cause sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of gamma-Methylene-gamma-butyrolactone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antibiotic production and improved cellular differentiation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.
Metabolic Pathways
Gamma-Methylene-gamma-butyrolactone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the production of secondary metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s role in these pathways highlights its importance in regulating biochemical processes.
Transport and Distribution
The transport and distribution of gamma-Methylene-gamma-butyrolactone within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The distribution of gamma-Methylene-gamma-butyrolactone can influence its activity and effectiveness in regulating biochemical processes.
Subcellular Localization
Gamma-Methylene-gamma-butyrolactone exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with receptor proteins and other biomolecules, enabling it to exert its effects on gene expression and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: Gamma-Methylene-gamma-butyrolactone can be synthesized through several methods. One common approach involves the cyclization of gamma-hydroxy acids or their derivatives under acidic conditions. Another method includes the use of gold-catalyzed allylic functionalization, which has been found to be efficient for the preparation of gamma-butyrolactone derivatives .
Industrial Production Methods: Industrial production of gamma-Methylene-gamma-butyrolactone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Gamma-Methylene-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into gamma-hydroxybutyric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include gamma-hydroxybutyric acid derivatives, substituted gamma-butyrolactones, and various carboxylic acids .
相似化合物的比较
Gamma-Methylene-gamma-butyrolactone is unique compared to other gamma-butyrolactones due to the presence of the methylene group, which significantly enhances its chemical reactivity and biological activity. Similar compounds include:
Gamma-Butyrolactone: Lacks the methylene group and has different reactivity and applications.
Alpha-Methylene-gamma-butyrolactone: Another derivative with distinct chemical properties and biological activities.
属性
IUPAC Name |
5-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBVNDLLGPEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142924 | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10008-73-8 | |
| Record name | Dihydro-5-methylene-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes γ-Methylene-γ-butyrolactone interesting for photoresist materials?
A1: γ-Methylene-γ-butyrolactone (α-MBL) and its derivatives exhibit favorable properties for photoresist applications. [] These include:
- Good radical reactivity: α-MBL derivatives readily react with methacrylates and maleic anhydride, enabling the creation of polymers suitable for photoresist formulations. []
- Dissolution contrast: By incorporating methacrylate derivatives with acid-labile protecting groups, a difference in solubility between exposed and unexposed areas is achieved, crucial for pattern formation. []
- High resolution: Photoresists based on α-MBL derivatives have demonstrated impressive resolution capabilities, resolving features as small as 120nm with conventional illumination and even smaller features (100nm) with advanced illumination techniques. []
- Etch resistance: These novel resists show etch resistance comparable to existing acetal-based KrF resists, highlighting their potential for practical applications in microfabrication. []
- Post-exposure delay stability: α-MBL based resists exhibit good stability after exposure, with a delay tolerance exceeding one hour, simplifying processing and enhancing their practical value. []
Q2: Can γ-Methylene-γ-butyrolactone be used to synthesize complex molecules?
A2: Yes, γ-Methylene-γ-butyrolactone serves as a valuable building block in organic synthesis. For instance, it can undergo intramolecular cationic aromatic cyclisation to yield a tetrahydronapthalene spirofuranone. [] Additionally, it acts as a key intermediate in the synthesis of natural products like deoxyobtusilactone and deoxyisoobtusilactone. []
Q3: Are there efficient synthetic routes to access γ-Methylene-γ-butyrolactone and its derivatives?
A3: Yes, several efficient synthetic methods have been developed. One approach involves a palladium-catalyzed reaction of aryl iodines with 5-substituted-4-pentynoic acids to produce δ,δ-disubstituted-γ-methylene-γ-butyrolactones. [] Another method utilizes a palladium-catalyzed reaction of vinyl triflates and vinyl/aryl halides with 4-alkynoic acids, yielding (E)-.δ.-vinyl/aryl-.γ.-methylene-.γ.-butyrolactones regio- and stereoselectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



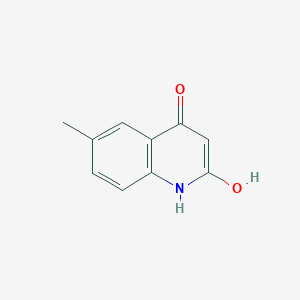
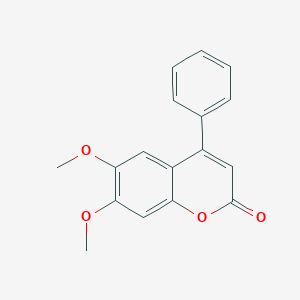
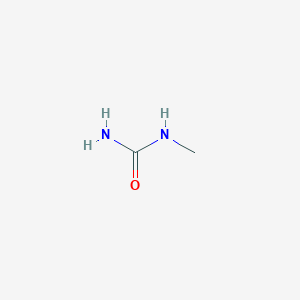
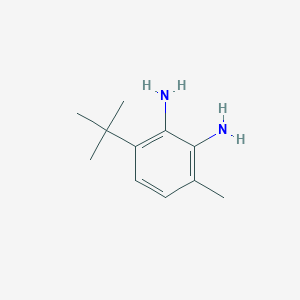
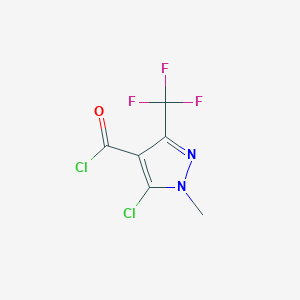
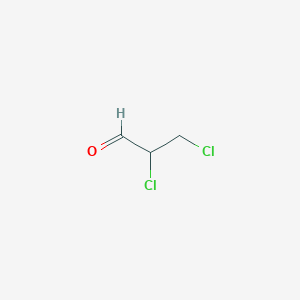
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
